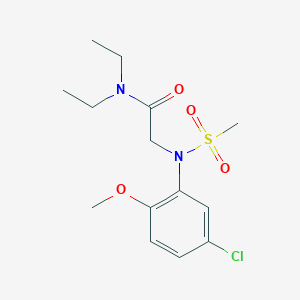

![molecular formula C16H23N7 B5541801 5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)

5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of pyrazolo[1,5-a]pyrimidines, which are analogs of purine and have shown various biological activities. These compounds have been studied for their potential in medicinal chemistry and as inhibitors for various enzymes (Abdelriheem, Zaki, & Abdelhamid, 2017).

Synthesis Analysis

The synthesis of this class of compounds, including pyrazolo[1,5-a]pyrimidine derivatives, can be achieved through various methods. A key approach involves the reaction of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with different heterocyclic amines (Abdelhamid & Gomha, 2013). Additionally, the use of ultrasound in aqueous media under ultrasound irradiation is an efficient method for synthesizing substituted pyrazolo[1,5-a]pyrimidine derivatives (Kaping, Helissey, & Vishwakarma, 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various substituents that can be modified to enhance biological activity. X-ray crystallography can be used to ascertain the regioselectivity of the reactions involved in synthesizing these compounds (Kaping, Helissey, & Vishwakarma, 2020).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, leading to the formation of different derivatives with distinct properties. For instance, the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes can lead to the formation of 1,3,4-thiadiazoles and 1,3-thiazoles (Abdelriheem, Zaki, & Abdelhamid, 2017).

科学的研究の応用

Anticancer and Anti-inflammatory Properties

A series of pyrazolopyrimidine derivatives, showcasing structural similarity to the queried compound, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation. The structure-activity relationship (SAR) analysis provided insights into the molecular framework required for these biological activities, emphasizing the potential of pyrazolopyrimidine derivatives in cancer and inflammation research (Rahmouni et al., 2016).

Antibacterial Applications

Another study focused on the synthesis of pyrazolopyrimidine derivatives to explore their antibacterial properties. These compounds were subjected to antibacterial activity screening, showing significant efficacy against various bacterial strains. This research underscores the potential of pyrazolopyrimidine derivatives as lead compounds for the development of new antibacterial agents, which could address the growing concern of antibiotic resistance (Rahmouni et al., 2014).

Synthesis and Chemical Properties

Research into the chemical synthesis and properties of azolo[1,5-a]pyrimidin-7-amines, closely related to the chemical structure , has yielded valuable insights into their chemical behavior, including reactivity and potential for forming fused heterocyclic compounds. This knowledge is critical for developing novel compounds with potential applications in various fields of chemistry and pharmacology (Gazizov et al., 2020).

Antifungal and Antimicrobial Activities

Pyrazolopyrimidine derivatives have been evaluated for their antifungal and antimicrobial activities, demonstrating significant potential in combating fungal and microbial infections. Such compounds could lead to the development of new antifungal and antimicrobial agents, contributing to the fight against infectious diseases (Zhang et al., 2016).

特性

IUPAC Name |

N-methyl-5-propan-2-yl-N-[(4-propyl-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7/c1-5-8-22-11-17-20-15(22)10-21(4)16-9-13(12(2)3)19-14-6-7-18-23(14)16/h6-7,9,11-12H,5,8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOIGLHVXMCKTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NN=C1CN(C)C2=CC(=NC3=CC=NN32)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)

![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)

![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)

![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)

![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)